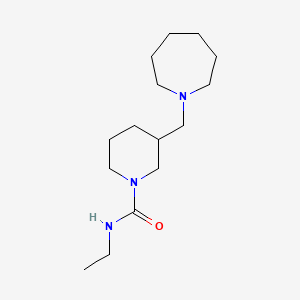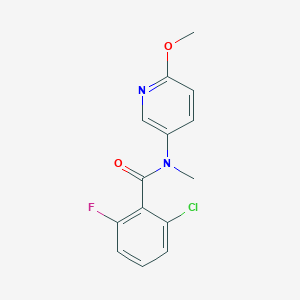![molecular formula C18H29N5O2 B7574411 [4-(2-Hydroxybutyl)piperazin-1-yl]-(1-pyrimidin-2-ylpiperidin-3-yl)methanone](/img/structure/B7574411.png)
[4-(2-Hydroxybutyl)piperazin-1-yl]-(1-pyrimidin-2-ylpiperidin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(2-Hydroxybutyl)piperazin-1-yl]-(1-pyrimidin-2-ylpiperidin-3-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as GSK2330672 and belongs to the class of piperidine derivatives. It has been found to possess several unique properties that make it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of [4-(2-Hydroxybutyl)piperazin-1-yl]-(1-pyrimidin-2-ylpiperidin-3-yl)methanone involves the inhibition of PIM kinases. These kinases are involved in the regulation of several cellular processes such as cell growth, differentiation, and survival. Inhibition of these kinases results in the activation of pro-apoptotic pathways and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
[4-(2-Hydroxybutyl)piperazin-1-yl]-(1-pyrimidin-2-ylpiperidin-3-yl)methanone has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of several cancer cell lines such as prostate, breast, and lung cancer cells. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using [4-(2-Hydroxybutyl)piperazin-1-yl]-(1-pyrimidin-2-ylpiperidin-3-yl)methanone in lab experiments include its potent inhibitory activity against PIM kinases, its ability to inhibit the growth of cancer cells, and its anti-inflammatory and neuroprotective effects. However, its limitations include its potential toxicity and the need for further studies to determine its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research on [4-(2-Hydroxybutyl)piperazin-1-yl]-(1-pyrimidin-2-ylpiperidin-3-yl)methanone. These include:
1. Development of more potent and selective inhibitors of PIM kinases based on the structure of [4-(2-Hydroxybutyl)piperazin-1-yl]-(1-pyrimidin-2-ylpiperidin-3-yl)methanone.
2. Investigation of the efficacy of [4-(2-Hydroxybutyl)piperazin-1-yl]-(1-pyrimidin-2-ylpiperidin-3-yl)methanone in vivo using animal models of cancer and inflammation.
3. Development of drug delivery systems to improve the bioavailability and pharmacokinetics of [4-(2-Hydroxybutyl)piperazin-1-yl]-(1-pyrimidin-2-ylpiperidin-3-yl)methanone.
4. Investigation of the potential of [4-(2-Hydroxybutyl)piperazin-1-yl]-(1-pyrimidin-2-ylpiperidin-3-yl)methanone as a lead compound for the development of new drugs for the treatment of cancer, inflammation, and neurodegenerative diseases.
Conclusion:
[4-(2-Hydroxybutyl)piperazin-1-yl]-(1-pyrimidin-2-ylpiperidin-3-yl)methanone is a promising compound with potential applications in the field of medicinal chemistry. Its potent inhibitory activity against PIM kinases, its ability to inhibit the growth of cancer cells, and its anti-inflammatory and neuroprotective effects make it a promising candidate for the development of new drugs. Further research is needed to determine its efficacy in vivo and to develop more potent and selective inhibitors based on its structure.
Synthesemethoden
The synthesis of [4-(2-Hydroxybutyl)piperazin-1-yl]-(1-pyrimidin-2-ylpiperidin-3-yl)methanone involves several steps. The first step involves the reaction of 4-bromo-2-fluoropyrimidine with N-(2-hydroxyethyl)piperazine in the presence of a base such as potassium carbonate. This results in the formation of 4-(2-hydroxyethyl)piperazin-1-yl)-2-fluoropyrimidine. The next step involves the reaction of this intermediate with 1-bromo-3-(pyrimidin-2-yl)piperidine in the presence of a palladium catalyst to obtain the final product.
Wissenschaftliche Forschungsanwendungen
[4-(2-Hydroxybutyl)piperazin-1-yl]-(1-pyrimidin-2-ylpiperidin-3-yl)methanone has been found to have potential applications in the field of medicinal chemistry. It has been shown to possess inhibitory activity against several kinases such as PIM1, PIM2, and PIM3. These kinases are involved in various cellular processes such as cell growth, differentiation, and apoptosis. Inhibition of these kinases has been shown to have therapeutic potential in the treatment of cancer, inflammation, and other diseases.
Eigenschaften
IUPAC Name |
[4-(2-hydroxybutyl)piperazin-1-yl]-(1-pyrimidin-2-ylpiperidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O2/c1-2-16(24)14-21-9-11-22(12-10-21)17(25)15-5-3-8-23(13-15)18-19-6-4-7-20-18/h4,6-7,15-16,24H,2-3,5,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHAPIZHCRZWDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1CCN(CC1)C(=O)C2CCCN(C2)C3=NC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Hydroxybutyl)piperazin-1-yl]-(1-pyrimidin-2-ylpiperidin-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(4-Ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-3-(4-fluorophenoxy)propan-1-one](/img/structure/B7574330.png)


![N,N-dimethyl-1-[4-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]morpholin-2-yl]methanamine](/img/structure/B7574345.png)
![2-[[[1-(2-Hydroxyethyl)piperidin-4-yl]methyl-methylamino]methyl]indolizine-1-carbonitrile](/img/structure/B7574361.png)
![N-(4-ethylphenyl)-2-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methylsulfinyl]acetamide](/img/structure/B7574367.png)
![2-[(Diethylsulfamoylamino)methyl]-5-fluoro-1-methylbenzimidazole](/img/structure/B7574392.png)
![1-[3-[Cyclopropyl(4-hydroxybutyl)amino]propyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B7574395.png)
![5-[6-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)-6-azaspiro[2.5]octan-2-yl]-3-pyridin-3-yl-1,2,4-oxadiazole](/img/structure/B7574402.png)
![[2-(Dimethylamino)pyridin-4-yl]-[4-(2-hydroxy-2-methylpropyl)piperazin-1-yl]methanone](/img/structure/B7574416.png)
![(E)-3-[4-methoxy-3-[methyl-(4-methylphenyl)sulfamoyl]phenyl]prop-2-enoic acid](/img/structure/B7574426.png)
![(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)-[2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7574431.png)
![1-(3-cyanophenyl)-N-[2-[cyclopropyl(propan-2-yl)amino]ethyl]methanesulfonamide](/img/structure/B7574439.png)
![1-(2-Methylcyclohexyl)-3-[2-methyl-5-(methylsulfamoyl)phenyl]urea](/img/structure/B7574449.png)